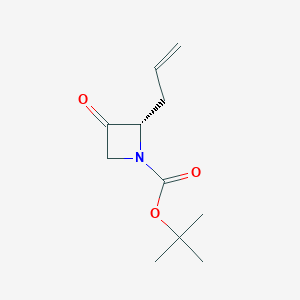

tert-butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate

Description

tert-Butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate (CAS: 1983184-73-1) is a chiral azetidine derivative with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . The compound features a four-membered azetidine ring substituted with a tert-butyl carbamate group at position 1, an allyl group at the (S)-configured C2 position, and a ketone at C2. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of positron emission tomography (PET) radiotracers like [¹⁸F]FPGLN .

Properties

IUPAC Name |

tert-butyl (2S)-3-oxo-2-prop-2-enylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-6-8-9(13)7-12(8)10(14)15-11(2,3)4/h5,8H,1,6-7H2,2-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLZGPOSMICTKD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)[C@@H]1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of an amino alcohol with a suitable leaving group.

Introduction of the Boc Protecting Group: The Boc protecting group is introduced to the nitrogen atom of the azetidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Allylation: The allyl group is introduced through an allylation reaction, which can be achieved using allyl bromide and a base like sodium hydride.

Oxidation to Form the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone functional group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone functional group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The allyl group can undergo substitution reactions, where the allyl group is replaced by other functional groups using reagents like halogens or nucleophiles.

Addition: The compound can participate in addition reactions, particularly at the allyl group, with reagents like hydrogen bromide (HBr) or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)

Addition: Hydrogen bromide (HBr), electrophiles

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted azetidines

Addition: Allyl-substituted products

Scientific Research Applications

Synthesis of Bioactive Compounds

tert-butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can lead to compounds with significant pharmacological activities.

Case Study : A study demonstrated the synthesis of enantiopure azetidine derivatives from this compound, which showed promising activity as inhibitors of certain enzymes, including arginase. The modification of the azetidine ring has been linked to enhanced selectivity and potency against target proteins involved in cancer metabolism .

Antitumor Activity

Recent investigations have highlighted the potential of derivatives of this compound in cancer treatment. For instance, compounds synthesized from this building block have shown inhibitory effects on tumor growth by targeting metabolic pathways in cancer cells.

Data Table: Antitumor Activity of Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.5 | Arginase 1 |

| Compound B | 0.8 | Arginase 2 |

This table summarizes the inhibitory concentrations observed for different derivatives, indicating their potential as therapeutic agents .

Versatile Synthetic Intermediates

The compound is utilized as an intermediate in various synthetic pathways due to its ability to undergo diverse chemical reactions, including nucleophilic substitutions and cycloadditions.

Case Study : In a series of reactions involving this compound, researchers successfully synthesized complex cyclic structures that are valuable in drug development . The compound’s reactivity was exploited to create novel azetidine derivatives with potential applications in pharmaceuticals.

Regioselective Hydroboration Reactions

The compound has been involved in regioselective hydroboration reactions leading to the formation of primary alcohols, which are crucial intermediates in organic synthesis.

Data Table: Reaction Yields from Hydroboration

| Reaction Conditions | Yield (%) |

|---|---|

| Hydroboration at 20°C | 87% |

| Hydroboration at 0°C | 99% |

This data illustrates the efficiency of using this compound as a substrate for hydroboration reactions, highlighting its utility in producing high-yielding products .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, particularly those involved in metabolic pathways. The Boc protecting group provides stability, while the allyl and ketone groups contribute to its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Steric and Electronic Effects : The allyl group in the target compound introduces steric bulk and unsaturation, enhancing reactivity in cross-coupling or oxidation reactions compared to the methyl analog .

- Solubility and Stability : The morpholine-substituted analog (C₂₂H₃₃N₂O₅) exhibits lower purity (64–83%) due to increased hydrophilicity from the morpholine ring, which complicates purification .

- Ketone Position : The 3-oxo group in all analogs facilitates nucleophilic additions or reductions, critical for downstream functionalization .

Reactivity Comparison :

Biological Activity

Tert-butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate (CAS No. 1983184-73-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Structural Characteristics

This compound is characterized by the presence of an azetidine ring, an allyl group, and a tert-butyl ester. The molecular formula is with a molecular weight of approximately 211.26 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar azetidine structures often exhibit various biological activities, including antibacterial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Preliminary investigations suggest that the azetidine ring may enhance the compound's interaction with bacterial enzymes, potentially leading to antibacterial effects. Compounds structurally related to this compound have shown promising results against various bacterial strains, indicating that this compound may also possess similar properties.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. Research has demonstrated that azetidine derivatives can modulate key signaling pathways involved in cancer cell proliferation and apoptosis. For instance, some studies have indicated that such compounds can inhibit the activity of certain kinases associated with tumor growth.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several azetidine derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in inflammatory processes. The findings suggested that the compound could inhibit the activity of cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| Tert-butyl (2S)-2-allyl-3-oxoazetidine-1-carboxylate | Antibacterial, Anticancer | |

| Benzyl (2S)-2-allyl-3-oxoazetidine-1-carboxylate | Anticancer | |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate, and how does solvent choice impact yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to minimize side reactions . Solvent polarity and temperature control are critical: polar aprotic solvents like dichloromethane stabilize intermediates, while low temperatures reduce epimerization risks. Yield optimization requires monitoring reaction progress via HPLC (≥98% purity threshold) and quenching unreacted reagents with aqueous workup .

Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts are employed to preserve the (2S) configuration. For azetidine carboxylates, chiral HPLC or circular dichroism (CD) validates enantiomeric excess (>99% ee). For example, tert-butyl (2S,4R)-4-fluoro-pyrrolidine derivatives use fluorinated intermediates to lock stereochemistry, as reported in PharmaBlock’s stereoselective synthesis protocols .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify allyl protons (δ 5.2–5.8 ppm) and the azetidine carbonyl (δ 170–175 ppm). F NMR is used for fluorinated analogs .

- IR : Stretching vibrations for the carbonyl group (C=O) appear at ~1750 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 240.1234 for CHNO) .

Advanced Research Questions

Q. How can computational modeling guide the design of tert-butyl azetidine carboxylates as intermediates in drug discovery?

- Methodological Answer : Density functional theory (DFT) predicts reaction pathways and transition states. For example, Gaussian 09 calculates the energy barrier for allyl group migration during azetidine ring formation. Molecular docking (e.g., AutoDock Vina ) evaluates binding affinity to biological targets like calcium channels, aligning with studies on tert-butyl dihydropyridine carboxylates’ cardiovascular activity .

Q. What strategies resolve contradictions in reported biological activity data for 3-oxo-azetidine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., calcium channel blockade vs. no effect) often stem from assay variability. To address this:

- Standardize cell lines (e.g., HEK293 for ion channels) and control buffer conditions (pH 7.4, 37°C).

- Use patch-clamp electrophysiology to validate functional activity, complemented by radioligand binding assays .

- Apply meta-analysis to reconcile data from heterogeneous studies, focusing on effect size and confidence intervals.

Q. How does the tert-butyl group influence the thermal stability and crystallinity of azetidine carboxylates?

- Methodological Answer : The bulky tert-butyl group enhances steric protection of the azetidine ring, reducing decomposition at high temperatures. Thermogravimetric analysis (TGA) shows decomposition onset >200°C for tert-butyl derivatives vs. ~150°C for methyl analogs. Crystallinity is assessed via X-ray diffraction ; for example, tert-butyl (3R,4S)-2-oxo-4-phenyl-azetidine derivatives form monoclinic crystals (space group P2) with well-defined hydrogen-bonding networks .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Methodological Answer : Key challenges include:

- Catalyst loading : Homogeneous catalysts (e.g., Ru-BINAP) are costly at scale. Switch to immobilized catalysts or enzymatic methods (e.g., lipases) to reduce costs .

- Purification : Chiral stationary phase (CSP) chromatography is impractical for large batches. Alternative approaches include diastereomeric salt crystallization using L-tartaric acid .

- Process analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor enantiomeric excess in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.